3,3-Diethylazetidine hydrochloride

Vue d'ensemble

Description

3,3-Diethylazetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with a suitable halogenated compound, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Diethylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Azides or thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

CNS Stimulants and Antidepressants

Research indicates that derivatives of azetidine compounds, including 3,3-Diethylazetidine hydrochloride, may exhibit central nervous system (CNS) stimulant properties. These compounds have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems . The structural characteristics of azetidines allow for modifications that can enhance their pharmacological effects.

Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure facilitates the development of more complex molecules used in drug formulation. For instance, azetidine derivatives have been synthesized to explore their efficacy against different types of cancer and other diseases .

Organic Synthesis

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For example, one common method includes the use of diethylamine and epichlorohydrin to form the azetidine ring through nucleophilic substitution reactions. This method has been optimized for yield and purity, making it suitable for industrial applications .

Reaction Pathways

A variety of synthetic pathways can be employed to produce this compound. The following table summarizes some common synthesis methods along with their yields and conditions:

| Method | Starting Materials | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic substitution | Diethylamine + Epichlorohydrin | >90 | Reflux in solvent |

| Ring-closing reaction | Amino alcohols + Carbonyl compounds | >85 | Acidic or basic conditions |

| Hydrogenation of azetidinones | Azetidinone derivatives + H₂ | >95 | Catalytic hydrogenation |

Case Studies

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant potential of 3,3-Diethylazetidine derivatives. The research demonstrated that certain modifications to the azetidine structure significantly enhanced serotonin reuptake inhibition, suggesting a promising avenue for developing new antidepressant medications .

Case Study: Synthesis Optimization

Another notable study focused on optimizing the synthesis of this compound using microwave-assisted techniques. This approach reduced reaction times significantly while maintaining high yields and purity levels. The findings indicate that microwave-assisted synthesis could be a viable method for scaling up production for pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 3,3-Diethylazetidine hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from catalyzing its substrate. This inhibition can reduce inflammation and tissue damage in diseases where neutrophil elastase is implicated .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Diethylazetidine-2,4-dione: Shares a similar azetidine ring structure but with different functional groups, leading to distinct chemical properties and applications.

Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.

Thiazolidines: Five-membered rings containing both nitrogen and sulfur, used in different contexts such as antifungal agents.

Uniqueness

3,3-Diethylazetidine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to inhibit human neutrophil elastase with high specificity and potency sets it apart from other similar compounds .

Activité Biologique

3,3-Diethylazetidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Azetidine derivatives are known for their diverse pharmacological properties, including neuroprotective effects, and their ability to modulate neurotransmitter systems. This article focuses on the biological activity of this compound, supported by case studies and research findings.

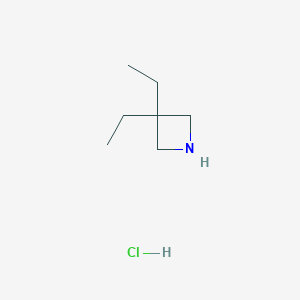

This compound can be characterized by its chemical structure:

- Molecular Formula : C8H16ClN

- Molecular Weight : 163.67 g/mol

- IUPAC Name : this compound

Neuroprotective Effects

Recent studies have indicated that azetidine derivatives can exhibit neuroprotective properties. For instance, compounds similar to this compound have shown efficacy in protecting neuronal cells from apoptosis induced by toxins such as MPP+ (1-methyl-4-phenylpyridinium) in SH-SY5Y neuroblastoma cells. The mechanism involves modulation of apoptotic pathways, including regulation of Bcl-2 and Bax protein levels, which are critical in cell survival and death pathways .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Apoptosis : Compounds in this class have been shown to inhibit apoptosis through the regulation of the Bcl-2/Bax ratio and caspase-3 activity .

- Mitochondrial Protection : These compounds may protect mitochondrial function by reducing reactive oxygen species (ROS) production and maintaining mitochondrial membrane potential .

- Modulation of Neurotransmitter Systems : Azetidine derivatives have been reported to interact with serotonin, norepinephrine, and dopamine transporters, suggesting a potential role in mood regulation and neurodegenerative disease treatment .

Study on Neurotoxicity

In a study investigating the neuroprotective effects of a related azetidine derivative, researchers treated SH-SY5Y cells with MPP+ after pre-treatment with varying concentrations of the compound. The results demonstrated that treatment significantly reduced MPP+-induced cell death and mitochondrial dysfunction. Key findings included:

- Reduction in Bcl-2/Bax Ratio : Treatment with the azetidine derivative restored the Bcl-2/Bax ratio towards normal levels.

- Caspase-3 Activity : There was a marked decrease in caspase-3 activation following treatment.

- ROS and ATP Levels : The compound effectively lowered ROS levels while stabilizing ATP production under toxic conditions .

Comparative Analysis of Azetidine Derivatives

Propriétés

IUPAC Name |

3,3-diethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZQNEMLAVAXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.